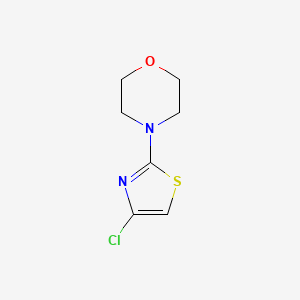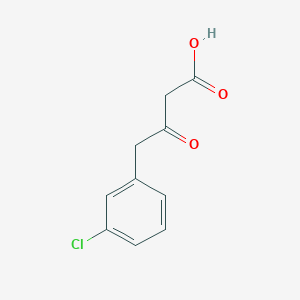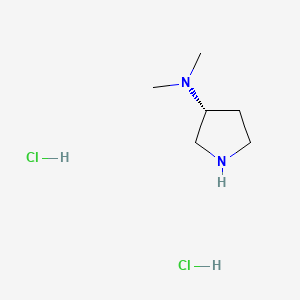
1-(Chloromethyl)-2-fluoro-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of a compound like “1-(Chloromethyl)-2-fluoro-4-nitrobenzene” would likely involve reactions that introduce the chloromethyl, fluoro, and nitro groups to the benzene ring .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For a compound like “1-(Chloromethyl)-2-fluoro-4-nitrobenzene”, reactions could involve the chloromethyl, fluoro, or nitro groups, or the benzene ring itself .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Characterization
1-(Chloromethyl)-2-fluoro-4-nitrobenzene has been synthesized and characterized through various chemical reactions and analytical methods. For instance, Sweeney et al. (2018) demonstrated the synthesis of a similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, confirming its structure through X-ray crystallography and various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Electron Attachment and Dissociative Reactions
Research by Asfandiarov et al. (2007) explored electron transmission spectroscopy and dissociative electron attachment spectroscopy on various nitrobenzene derivatives, including chloro- and fluoro-substituted nitrobenzenes. This study provides insight into the electronic properties and reactivity of these compounds, which could include 1-(Chloromethyl)-2-fluoro-4-nitrobenzene (Asfandiarov et al., 2007).
Microwave Mediated Reduction
Spencer et al. (2008) investigated the reduction of nitroaromatics, including 4-fluoronitrobenzene and 2-chloro-1-fluoro-4-nitrobenzene, using Mo(CO)6 and DBU under microwave irradiation. This study reveals potential methods for the reduction and transformation of 1-(Chloromethyl)-2-fluoro-4-nitrobenzene (Spencer, Rathnam, Patel, & Anjum, 2008).
Aromatic Nucleophilic Substitution
Bamkole et al. (1973) studied the rates of substitution in fluoro- and chloro-nitrobenzenes, including 2,4-difluoro- and 2,4-dichloro-1-nitrobenzenes, which could provide valuable information on the chemical behavior of 1-(Chloromethyl)-2-fluoro-4-nitrobenzene under similar conditions (Bamkole, Hirst, & Udoessien, 1973).
Spectroscopic Analysis
The infrared (IR) and Raman spectra of a related compound, 1-(chloromethyl)-4-fluorobenzene, were measured by Seth-Paul and Shino (1975), which can shed light on the spectroscopic characteristics of similar compounds including 1-(Chloromethyl)-2-fluoro-4-nitrobenzene (Seth-Paul & Shino, 1975).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDSJCQJOQDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717088 | |
| Record name | 1-(Chloromethyl)-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-fluoro-4-nitrobenzene | |
CAS RN |
1159607-50-7 | |
| Record name | 1-(Chloromethyl)-2-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159607-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1395902.png)




![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)


![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)
![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)


